molecular formula C13H10ClNO3 B6415714 Methyl 4-chloro-3-(5-hydroxypyridin-2-yl)benzoate CAS No. 1262010-55-8

Methyl 4-chloro-3-(5-hydroxypyridin-2-yl)benzoate

Cat. No.: B6415714
CAS No.: 1262010-55-8
M. Wt: 263.67 g/mol
InChI Key: CPMYRYHOFTYLSM-UHFFFAOYSA-N
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Description

Methyl 4-chloro-3-(5-hydroxypyridin-2-yl)benzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a chloro group at the 4th position, a hydroxypyridinyl group at the 3rd position, and a methyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-chloro-3-(5-hydroxypyridin-2-yl)benzoate typically involves a multi-step process. One common method includes the esterification of 4-chloro-3-(5-hydroxypyridin-2-yl)benzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.

Types of Reactions:

    Oxidation: The hydroxyl group in the pyridinyl moiety can undergo oxidation to form a ketone.

    Reduction: The chloro group can be reduced to a hydrogen atom under specific conditions.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Nucleophilic substitution reactions using reagents like sodium azide or thiourea.

Major Products:

    Oxidation: Formation of 4-chloro-3-(5-oxopyridin-2-yl)benzoate.

    Reduction: Formation of methyl 3-(5-hydroxypyridin-2-yl)benzoate.

    Substitution: Formation of methyl 4-amino-3-(5-hydroxypyridin-2-yl)benzoate.

Scientific Research Applications

Methyl 4-chloro-3-(5-hydroxypyridin-2-yl)benzoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and antiviral activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Methyl 4-chloro-3-(5-hydroxypyridin-2-yl)benzoate involves its interaction with specific molecular targets. The hydroxypyridinyl group can form hydrogen bonds with biological macromolecules, influencing their function. The chloro group may also participate in halogen bonding, further modulating the compound’s activity. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

  • Methyl 4-chloro-3-(5-hydroxypyridin-3-yl)benzoate
  • Methyl 4-fluoro-3-(5-hydroxypyridin-2-yl)benzoate
  • Methyl 4-chloro-3-(2-oxo-1H-pyridin-3-yl)benzoate

Comparison: Methyl 4-chloro-3-(5-hydroxypyridin-2-yl)benzoate is unique due to the specific positioning of the hydroxypyridinyl group, which can significantly influence its reactivity and interaction with biological targets. Compared to its analogs, this compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for further research and development.

Properties

IUPAC Name

methyl 4-chloro-3-(5-hydroxypyridin-2-yl)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClNO3/c1-18-13(17)8-2-4-11(14)10(6-8)12-5-3-9(16)7-15-12/h2-7,16H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPMYRYHOFTYLSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)Cl)C2=NC=C(C=C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20692764
Record name Methyl 4-chloro-3-(5-hydroxypyridin-2-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20692764
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1262010-55-8
Record name Methyl 4-chloro-3-(5-hydroxypyridin-2-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20692764
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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